(3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone
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Overview
Description
(3-propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone is an aromatic ketone.
Scientific Research Applications
Directed Metalation Synthesis
A study by Pradhan and De (2005) explored the one-pot syntheses of related compounds, including (3-hydroxybenzo[b]thiophen-2-yl) aryl methanones, which were used as key intermediates in the synthesis of other complex molecules. This demonstrates the potential use of similar compounds in directed metalation synthesis, a technique crucial in creating specific molecular architectures (Pradhan & De, 2005).
Spectroscopic and Quantum Chemical Studies
Sivakumar et al. (2021) conducted a combined experimental and theoretical vibrational study on a closely related molecule, 3-(4-Chlorophenyl)-5-[4-propane-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone. Their work highlights the importance of these compounds in quantum chemical studies, aiding in understanding molecular stability and electron distribution (Sivakumar et al., 2021).
Isomorphism and Structural Disorder Studies
Research by Swamy et al. (2013) on isomorphous structures, including compounds similar to the one , emphasized the importance of understanding molecular disorders and isomorphism in crystallography and data mining related to structural chemistry (Swamy et al., 2013).
Synthesis and Antimicrobial Screening
Landage et al. (2019) synthesized and characterized compounds similar to (3-Propan-2-yloxyphenyl)-[1-[(1-propan-2-yl-4-pyrazolyl)methyl]-3-piperidinyl]methanone, which were then tested for their antimicrobial activities. This underlines the potential application of such compounds in developing new antimicrobial agents (Landage et al., 2019).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of a compound structurally similar to the one , highlighting the compound's potential role in binding studies and understanding receptor-ligand interactions (Shim et al., 2002).
Properties
Molecular Formula |
C22H31N3O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(3-propan-2-yloxyphenyl)-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H31N3O2/c1-16(2)25-14-18(12-23-25)13-24-10-6-8-20(15-24)22(26)19-7-5-9-21(11-19)27-17(3)4/h5,7,9,11-12,14,16-17,20H,6,8,10,13,15H2,1-4H3 |
InChI Key |
SBSKQOIYKJFAJN-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C(C=N1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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